molecular formula C21H20N4O5S B2855278 methyl 4-(2-{5-methoxy-4-oxo-2-[(pyrimidin-2-ylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate CAS No. 950464-08-1

methyl 4-(2-{5-methoxy-4-oxo-2-[(pyrimidin-2-ylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate

Cat. No.: B2855278
CAS No.: 950464-08-1
M. Wt: 440.47
InChI Key: QTPQUOFUIMLXFW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydropyridinone class, characterized by a fused pyridinone core with a methoxy group at position 5, a pyrimidin-2-ylsulfanyl methyl group at position 2, and a benzoate ester linked via an acetamido group at position 2.

Properties

IUPAC Name

methyl 4-[[2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-29-18-11-25(16(10-17(18)26)13-31-21-22-8-3-9-23-21)12-19(27)24-15-6-4-14(5-7-15)20(28)30-2/h3-11H,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPQUOFUIMLXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CSC2=NC=CC=N2)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound ID Core Structure Substituents (Position) Molecular Weight (g/mol) Antibacterial Activity (MIC, µg/mL) Key Features
Target Compound 1,4-Dihydropyridinone 5-Methoxy (C5), Pyrimidin-2-ylsulfanyl (C2) ~478.5* Not reported Enhanced solubility (benzoate ester), potential CNS penetration
4e 1,4-Dihydropyrimidine 6-(Thiophen-2-yl), 2-Mercapto (C2) 289.3 16–32 (Gram-positive) High lipophilicity, moderate activity
5a 1,4-Dihydropyrimidine 6-Phenyl, 2-Ethoxycarbonylmethylthio (C2) 371.4 8–16 (Gram-positive) Ester group improves bioavailability
5b 1,4-Dihydropyrimidine 6-Phenyl, 2-(4-Methylbenzoate)thio (C2) 413.5 4–8 (Gram-positive) High potency due to aromatic stacking
5c 1,4-Dihydropyrimidine 6-Phenyl, 2-(4-Trifluoromethylbenzyl)thio (C2) 429.4 2–4 (Gram-positive) Electron-withdrawing CF₃ enhances activity
5d 1,4-Dihydropyrimidine 6-(Pyridin-2-yl), 2-Propylthio (C2) 302.4 32–64 (Gram-positive) Heteroaryl group reduces potency

*Calculated using ChemDraw.

Structural and Functional Insights

Substituent Effects on Activity: The pyrimidin-2-ylsulfanyl group in the target compound may enhance binding affinity compared to simpler thioether groups (e.g., propylthio in 5d) due to π-π stacking with bacterial enzyme active sites.

Bioavailability and Solubility: The benzoate ester in the target compound and 5b improves water solubility compared to non-ester analogs like 4e, which rely on mercapto groups for solubility . 5c’s trifluoromethyl group, while enhancing potency, may reduce solubility due to increased hydrophobicity.

Antibacterial Activity Trends :

  • Electron-withdrawing groups (e.g., CF₃ in 5c ) correlate with higher activity (MIC 2–4 µg/mL), whereas electron-donating groups (e.g., methoxy in the target compound) may shift activity profiles toward broader-spectrum targets.
  • Aromatic substituents at position 6 (e.g., phenyl in 5b ) generally outperform heteroaryl groups (e.g., pyridinyl in 5d ), suggesting steric and electronic compatibility with bacterial targets .

Research Implications

The target compound’s unique pyrimidinyl-thioether and methoxy-benzoate motifs position it as a promising candidate for further optimization. Comparative data suggest that replacing phenyl groups with pyrimidine rings (as in the target) could balance potency and solubility, addressing limitations seen in analogs like 5c and 5d . Future studies should prioritize in vivo efficacy and toxicity profiling to validate these hypotheses.

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